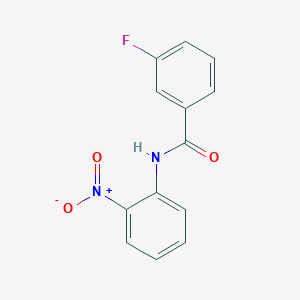![molecular formula C24H19BrN2O5S B11695471 ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695471.png)
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a benzodioxole ring, a bromobenzylidene group, and a thiazolopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core is synthesized through a cyclization reaction involving a thioamide and a β-ketoester under acidic conditions.
Introduction of the Benzodioxole Ring: The benzodioxole ring is introduced via a nucleophilic substitution reaction using a suitable benzodioxole derivative.
Addition of the Bromobenzylidene Group: The bromobenzylidene group is added through a condensation reaction with a bromobenzaldehyde derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxo derivatives of the thiazolopyrimidine core.
Reduction: Reduced analogs with hydrogenated double bonds.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
Ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
Ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.
Benzodioxole-Containing Compounds: Molecules that contain the benzodioxole ring but differ in other structural features.
Bromobenzylidene Derivatives: Compounds with the bromobenzylidene group but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are distinct from other similar compounds.
属性
分子式 |
C24H19BrN2O5S |
|---|---|
分子量 |
527.4 g/mol |
IUPAC 名称 |
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[(3-bromophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H19BrN2O5S/c1-3-30-23(29)20-13(2)26-24-27(21(20)15-7-8-17-18(11-15)32-12-31-17)22(28)19(33-24)10-14-5-4-6-16(25)9-14/h4-11,21H,3,12H2,1-2H3/b19-10- |
InChI 键 |
CZYPDOIYVLOYOZ-GRSHGNNSSA-N |
手性 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC(=CC=C5)Br)/S2)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=CC=C5)Br)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11695392.png)


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11695409.png)
![1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11695412.png)
![N,N'-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide)](/img/structure/B11695420.png)
![(5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11695427.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11695433.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11695441.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11695459.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(2-methylphenoxy)acetyl]propanehydrazide](/img/structure/B11695480.png)
![N'-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11695485.png)
